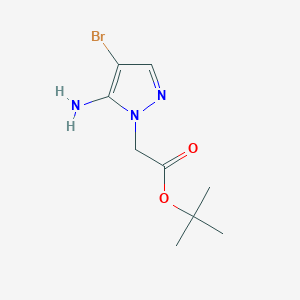
Lithium;1,3-benzothiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tumor , antimicrobial , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution and the elimination of hf or hcl from the formed thioamide . The specific interactions between Lithium;1,3-benzothiazole-2-carboxylate and its targets would likely depend on the chemical structure of the compound and the nature of the target.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1,3-benzothiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with diethyl oxalate, followed by hydrolysis and subsequent reaction with lithium salts . The process can be summarized as follows:
Cyclocondensation: 2-aminothiophenol reacts with diethyl oxalate to form ethyl benzothiazole-2-carboxylate.
Hydrolysis: The ethyl ester is hydrolyzed to yield benzothiazole-2-carboxylic acid.
Lithiation: The carboxylic acid is then reacted with lithium hydroxide or lithium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often employ green chemistry principles, such as using environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiazole sulfoxides, while reduction with lithium aluminum hydride can produce benzothiazole thiols .
Aplicaciones Científicas De Investigación
Lithium;1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and antimicrobial properties.
Medicine: Research into its potential therapeutic applications includes its use as an antitumor and antimicrobial agent.
Industry: this compound is used in the development of materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lithium;1,3-benzothiazole-2-carboxylate include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole sulfoxides: Oxidized derivatives with distinct chemical properties.
Benzothiazole thiols: Reduced derivatives used in different chemical applications.
Uniqueness
This compound is unique due to its lithium coordination, which imparts specific electronic and structural properties not found in other benzothiazole derivatives. This uniqueness makes it particularly valuable in the development of new materials and in medicinal chemistry.
Propiedades
IUPAC Name |
lithium;1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSIWUUOKQHBHH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2782504.png)


![4-butyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2782508.png)

![2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2782510.png)

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)
